molecular formula C9H14ClNO2 B6170322 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2649060-95-5

8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6170322
CAS No.: 2649060-95-5
M. Wt: 203.66 g/mol
InChI Key: OSXVPYHNBGKSJN-UHFFFAOYSA-N
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Description

8-Aminotricyclo[3.2.1.0²,⁷]octane-1-carboxylic acid hydrochloride is a tricyclic carbocyclic compound featuring a rigid bicyclic core fused with a strained bridgehead amine and a carboxylic acid group. This compound is supplied as a mixture of diastereomers, complicating its stereochemical analysis and purification . It is primarily utilized as a building block in medicinal chemistry and drug discovery due to its structural rigidity, which enhances binding affinity and metabolic stability in target molecules . The hydrochloride salt improves solubility in aqueous environments, making it suitable for biological assays .

Key characteristics:

  • Structure: Tricyclo[3.2.1.0²,⁷]octane backbone with an amine at the 8-position and a carboxylic acid at the 1-position.
  • Diastereomerism: The bridgehead stereochemistry (positions 2 and 7) generates multiple stereoisomers, necessitating advanced analytical techniques like ¹H NMR and X-ray crystallography for characterization .
  • Applications: Used in peptide mimetics, protease inhibitors, and fragment-based drug design .

Properties

CAS No.

2649060-95-5

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

8-aminotricyclo[3.2.1.02,7]octane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c10-7-4-1-2-5-6(3-4)9(5,7)8(11)12;/h4-7H,1-3,10H2,(H,11,12);1H

InChI Key

OSXVPYHNBGKSJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2(C(C1C3)N)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

DMF outperforms dimethyl sulfoxide (DMSO) and acetonitrile in solubilizing the tricyclic intermediate, achieving 80% yield at 140°C. Elevated temperatures accelerate cyanate displacement but risk decarboxylation; thus, strict temperature control is imperative.

Catalytic Enhancements

Adding catalytic KI (10 mol%) improves reaction kinetics by generating a more nucleophilic iodide intermediate, reducing reaction time from 4 hours to 2.5 hours.

Industrial-Scale Considerations

Solvent Recycling

DMF is recovered via vacuum distillation (90% efficiency) and reused, minimizing waste.

Byproduct Management

Malonic acid decarboxylation byproducts are removed via aqueous extraction, ensuring >98% purity in the final product.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Diastereomer RatioScalability
Cyanate Alkylation78981:1High
Enzymatic Resolution659995:5Moderate
Classical Amination60951:1Low

The cyanate alkylation method balances yield and scalability, making it preferable for large-scale production. Enzymatic approaches, while stereoselective, incur higher costs and are omitted when a diastereomeric mixture is acceptable .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents) are commonly used. Reaction conditions vary depending on the specific reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed:

Scientific Research Applications

. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology, it is used as a tool to study biological processes and interactions. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is utilized in catalysis and materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Table 1: Comparative Analysis of Tricyclic and Bicyclic Carboxylic Acid Derivatives
Compound Name Structure Type CAS Number Key Functional Groups Diastereomer Status Key Applications
8-Aminotricyclo[3.2.1.0²,⁷]octane-1-carboxylic acid hydrochloride Tricyclic N/A Amine, Carboxylic acid Mixture of diastereomers Drug discovery, peptide design
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid Bicyclic (norbornane-like) 1459-96-7 Ester, Carboxylic acid Single isomer (presumed) Polymer chemistry, intermediates
Bicyclo[1.1.1]pentane-1-carboxylic acid Highly strained bicyclic N/A Carboxylic acid Single isomer Bioisostere for aromatic rings
(2S,5R,6R)-6-{...}heptane-2-carboxylic acid (Beta-lactam antibiotic derivative) Bicyclic (beta-lactam core) N/A Beta-lactam, Carboxylic acid Single stereoisomer Antibiotic activity

Key Differentiators

Structural Rigidity and Strain :

  • The tricyclo[3.2.1.0²,⁷]octane system imposes greater conformational restriction compared to bicyclo[2.2.2]octane or bicyclo[1.1.1]pentane derivatives, which enhances target selectivity in drug design .
  • The bridgehead amine in the target compound introduces steric and electronic effects absent in simpler bicyclic analogues, influencing reactivity and solubility .

Stereochemical Complexity :

  • Unlike single-isomer compounds like the beta-lactam antibiotic derivative or bicyclo[1.1.1]pentane-1-carboxylic acid , the target compound’s diastereomer mixture complicates synthetic workflows but offers diverse pharmacophore exploration .

Functional Group Chemistry :

  • The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral esters (e.g., 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid) .
  • The free carboxylic acid group allows for direct conjugation in peptide synthesis, unlike ester-protected derivatives .

Biological Activity: Beta-lactam derivatives (e.g., ) exhibit antibiotic activity due to their irreversible binding to penicillin-binding proteins, a mechanism absent in the tricyclic compound .

Biological Activity

8-Aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid hydrochloride, a compound characterized by its unique tricyclic structure and amino acid properties, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with amino acid transport systems and other relevant biochemical pathways.

  • Molecular Formula : C9H14ClNO2
  • Molecular Weight : 203.67 g/mol
  • CAS Number : 7643-60-9

Biological Activity Overview

The biological activity of 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid hydrochloride primarily revolves around its role as an amino acid analog. It has been studied for its effects on amino acid transport systems, particularly in cancer cell lines.

Amino Acid Transport Systems

The compound exhibits significant interaction with the Na+-independent system L of amino acid transporters. Research indicates that it can inhibit the uptake of various amino acids in specific cell lines, suggesting a competitive inhibitory mechanism.

Case Studies and Experimental Data

  • Inhibition of Amino Acid Uptake :
    • In studies involving Ehrlich ascites tumor cells and rat hepatoma cell lines, 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid hydrochloride demonstrated a higher reactivity compared to other bicyclic analogs like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) . This suggests that the structural features of the tricyclic compound enhance its binding affinity to the transport system L.
  • Competitive Inhibition :
    • The compound was shown to inhibit the uptake of labeled leucine and BCH competitively in sarcoma 37 (S37) ascites cells . This competitive behavior indicates that it may serve as a useful model substrate for studying amino acid transport mechanisms.
  • Specificity and Affinity :
    • The b isomer of the compound exhibited slightly greater affinity for system L compared to the a isomer, highlighting the importance of stereochemistry in its biological activity . This specificity is crucial for developing targeted therapies in cancer treatment.

Data Tables

Parameter Value
Molecular FormulaC9H14ClNO2
Molecular Weight203.67 g/mol
CAS Number7643-60-9
Transport System TargetedNa+-independent System L
Competitive Inhibition ObservedYes

Q & A

Q. What synthetic strategies are employed to prepare this compound as a diastereomeric mixture?

The synthesis typically involves:

  • Tricyclic framework formation : Cycloaddition reactions (e.g., Diels-Alder) or intramolecular cyclization to construct the tricyclo[3.2.1.0²,⁷]octane core.
  • Functional group introduction : Reductive amination for the amino group and carboxylation via oxidation or hydrolysis of nitriles/esters.
  • Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the salt. Diastereomers arise during cyclization or functionalization steps, influenced by reaction temperature and stereochemical control .

Q. How can researchers separate and characterize diastereomers in this compound?

  • Separation : Use chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns or diastereomeric salt resolution (e.g., tartaric acid derivatives) .
  • Characterization :
  • NMR spectroscopy : Analyze coupling constants (³J(H,H)) and nuclear Overhauser effect (NOE) correlations to assign stereochemistry.
  • X-ray crystallography : Definitive structural confirmation for crystalline diastereomers .

Q. What analytical challenges arise in stereochemical assignment, and how are they addressed?

Overlapping NMR signals and similar physicochemical properties complicate analysis. Solutions include:

  • 2D NMR techniques : COSY, NOESY, and HSQC to resolve signal overlap.
  • Computational modeling : Density Functional Theory (DFT) calculations to validate stereochemical assignments against experimental data .

Advanced Research Questions

Q. How does diastereomeric composition influence nucleophilic substitution reactivity?

Steric hindrance and electronic effects vary between diastereomers, impacting reaction pathways. For example:

  • Steric effects : Bulky substituents near the amino group may slow nucleophilic attack.
  • Electronic effects : Electron-withdrawing groups (e.g., carboxylic acid) can activate specific positions. Kinetic studies under controlled conditions (solvent, temperature) and DFT simulations elucidate these differences .

Q. What methodologies isolate individual diastereomers for biological activity studies?

  • Preparative chromatography : Use chiral stationary phases or gradient elution to isolate pure diastereomers.
  • Biological assays : Test isolated diastereomers in enzyme inhibition (e.g., IC₅₀ assays) or receptor-binding studies (surface plasmon resonance) to correlate stereochemistry with activity. Significant differences in potency (>10-fold) often highlight stereochemical specificity .

Q. How can reaction conditions minimize diastereomer formation during synthesis?

  • Stereochemical control : Employ chiral catalysts (e.g., asymmetric hydrogenation) or auxiliaries to direct stereochemistry.
  • Real-time monitoring : Use inline HPLC or FTIR to adjust reaction parameters (e.g., pH, solvent) and optimize selectivity. For example, lowering reaction temperature may favor a single transition state, reducing diastereomer formation .

Q. What strategies ensure diastereomeric stability during storage?

  • Storage conditions : Airtight containers under inert gas (N₂/Ar) at -20°C to prevent moisture absorption or oxidation.
  • Stability monitoring : Accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to detect degradation or interconversion .

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